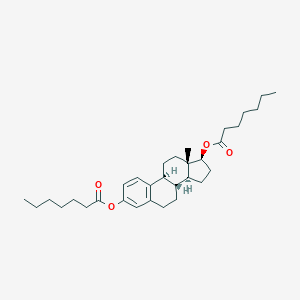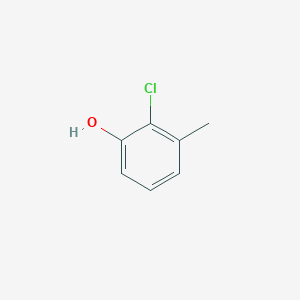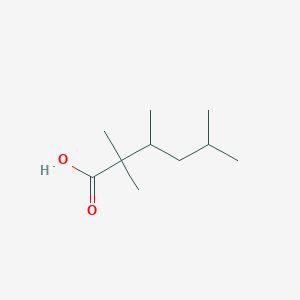
1,2-エタンジスルホン酸ジエチル
概要
説明
Diethyl ethane-1,2-disulfonate is a chemical compound with the molecular formula C6H14O6S2. . This compound is characterized by the presence of two sulfonate groups attached to an ethane backbone, making it a versatile reagent in organic synthesis.
科学的研究の応用
Diethyl ethane-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the deprotection of aromatic methyl ethers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
Target of Action
Diethyl ethane-1,2-disulfonate is a chemical compound that has been found to be utilized by certain microorganisms as a sole source of carbon and energy . The primary targets of this compound are specific enzymes in these microorganisms that are capable of breaking down the compound for energy production .
Mode of Action
The compound interacts with its targets through specific enzymatic reactions. One such reaction involves the monooxygenation of ethanesulfonate or ethane-1,2-disulfonate . This reaction is facilitated by an inducible desulfonative oxygenase enzyme .
Biochemical Pathways
The biochemical pathways affected by diethyl ethane-1,2-disulfonate involve the oxidative, reductive, and fermentative modes of catabolism . These pathways tend to yield the intermediate sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase . This enzyme is widespread and at least three subgroups can be recognized .
Result of Action
The result of the action of diethyl ethane-1,2-disulfonate is the production of energy in microorganisms that can utilize this compound. The breakdown of the compound results in the formation of 2 mol sulfate per mol substrate, indicating quantitative utilization of the substrate . The growth yield, 7 g protein (mol C) –1, indicates the energy production from the compound .
Action Environment
The action of diethyl ethane-1,2-disulfonate is influenced by environmental factors such as the presence of specific microorganisms and the availability of oxygen, which is required for the oxidative catabolic pathway . The efficacy and stability of the compound’s action may also be influenced by factors such as pH and temperature, although specific studies on these aspects are lacking.
生化学分析
Biochemical Properties
Diethyl ethane-1,2-disulfonate is involved in specific monooxygenation reactions . It is also known to participate in oxidative, reductive, and fermentative modes of catabolism, which yield the intermediate sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase . This enzyme is widespread and at least three subgroups can be recognized .
Cellular Effects
The cellular effects of Diethyl ethane-1,2-disulfonate are not fully understood. It is known that the compound plays a role in bacterial catabolism of the carbon moiety in the C2-sulfonates and the fate of the sulfonate group
Molecular Mechanism
The molecular mechanism of Diethyl ethane-1,2-disulfonate involves its participation in specific monooxygenation reactions . It is also involved in the desulfonation process, where it is converted to sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase .
Metabolic Pathways
Diethyl ethane-1,2-disulfonate is involved in specific monooxygenation reactions and oxidative, reductive, and fermentative modes of catabolism . These processes yield the intermediate sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase .
準備方法
Synthetic Routes and Reaction Conditions: Diethyl ethane-1,2-disulfonate can be synthesized through the reaction of ethane-1,2-diol with sulfur trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2H4(OH)2 + 2 SO3 → C2H4(SO3H)2 + 2 H2O
Industrial Production Methods: In industrial settings, the production of diethyl ethane-1,2-disulfonate involves the continuous flow of ethane-1,2-diol and sulfur trioxide through a reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation or crystallization techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: Diethyl ethane-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonates.
Substitution: Various substituted ethane derivatives.
類似化合物との比較
1,2-Ethanedisulfonic Acid Diethyl Ester: Similar in structure but differs in its ester groups.
2-(Diethylamino)ethanethiol: Used for deprotection of aromatic methyl ethers.
Methanedisulfonic Acid: Another sulfonic acid with different applications.
Uniqueness: Diethyl ethane-1,2-disulfonate stands out due to its dual sulfonate groups, which provide unique reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
diethyl ethane-1,2-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDLSQLKUOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCS(=O)(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















